2-(2-(Methoxymethyl)phenyl)ethanol

Description

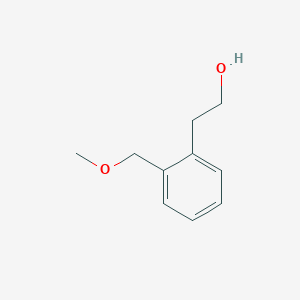

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(methoxymethyl)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-12-8-10-5-3-2-4-9(10)6-7-11/h2-5,11H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWVLGFWKRMLTJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=CC=C1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10561975 | |

| Record name | 2-[2-(Methoxymethyl)phenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10561975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125593-32-0 | |

| Record name | 2-[2-(Methoxymethyl)phenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10561975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-(2-(Methoxymethyl)phenyl)ethanol

An In-depth Technical Guide to the

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-(Methoxymethyl)phenyl)ethanol is a valuable substituted phenylethanol derivative, presenting a scaffold of interest in medicinal chemistry and specialized organic synthesis. Its structural features, combining a primary alcohol and a methoxymethyl-substituted aromatic ring, make it a versatile building block for more complex molecular architectures. This guide provides a comprehensive overview of robust and efficient synthetic strategies for its preparation. We will delve into the mechanistic underpinnings of key chemical transformations, offer detailed, field-tested experimental protocols, and present a comparative analysis of the principal synthetic routes to empower researchers in selecting the optimal method for their specific application.

Strategic Overview: Retrosynthetic Analysis

To logically devise synthetic pathways to this compound, we begin with a retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, commercially available, or easily synthesized precursors. The primary disconnections reveal three main strategic approaches, each leveraging fundamental and powerful reactions in the synthetic chemist's toolkit.

Caption: Retrosynthetic analysis of this compound.

This analysis highlights three viable starting points:

-

Route A: A Grignard approach using a benzylmagnesium halide and a two-carbon electrophile.

-

Route B: A two-step sequence involving a Wittig olefination followed by hydroboration-oxidation.

-

Route C: The reduction of a corresponding phenylacetic acid derivative.

We will now explore these routes in detail.

Route A: Grignard Reaction with Ethylene Oxide

This is arguably the most direct approach, constructing the C-C bond between the benzylic carbon and the adjacent methylene carbon in a single step via nucleophilic attack on an epoxide.

Principle and Mechanism

The core of this route is the Grignard reaction, a powerful tool for forming carbon-carbon bonds.[1] The Grignard reagent, in this case, 2-(methoxymethyl)benzylmagnesium bromide, is formed by reacting the corresponding benzyl bromide with magnesium metal.[2] The carbon-magnesium bond is highly polarized, rendering the benzylic carbon strongly nucleophilic and basic.[3][4]

This potent nucleophile then attacks one of the electrophilic carbons of ethylene oxide, forcing the strained three-membered ring to open.[5] The reaction proceeds via an SN2 mechanism, resulting in a magnesium alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield the final primary alcohol.[3][4]

Caption: Workflow for the Grignard synthesis route.

Causality Behind Experimental Choices

-

Solvent: Anhydrous ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) are critical.[1] They serve not only to dissolve the reagents but also to stabilize the Grignard reagent through coordination of the ether oxygens to the magnesium atom. Strict exclusion of water is paramount, as Grignard reagents are strong bases and will be quenched by even trace amounts of protic solvents.[1][2]

-

Starting Material: Benzyl bromides are generally more reactive than chlorides for Grignard formation.[6] However, benzyl Grignards are notoriously prone to a side reaction known as Wurtz coupling, where the formed Grignard reagent reacts with unreacted benzyl bromide to form a dimer (1,2-bis(2-(methoxymethyl)phenyl)ethane).[7][8] To mitigate this, the reaction is often performed under dilute conditions, with slow addition of the benzyl bromide to the magnesium turnings.[8]

-

Magnesium Activation: The magnesium metal surface is often coated with a passivating layer of magnesium oxide, which can inhibit the reaction.[1] Activation using a small crystal of iodine, 1,2-dibromoethane, or mechanical grinding is essential to expose a fresh metal surface and initiate the reaction.

Experimental Protocol

Step 1: Preparation of 2-(Methoxymethyl)benzylmagnesium Bromide

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and allow it to cool under a positive pressure of dry nitrogen.

-

Reagent Preparation: Place magnesium turnings (1.2 eq.) in the flask. Add a single crystal of iodine.

-

Initiation: In the dropping funnel, prepare a solution of 2-(methoxymethyl)benzyl bromide (1.0 eq.) in anhydrous diethyl ether or THF. Add a small portion (approx. 5-10%) of this solution to the magnesium turnings.

-

Reaction: The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. If the reaction does not start, gentle warming with a heat gun may be necessary. Once initiated, add the remainder of the bromide solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours until most of the magnesium has been consumed. The resulting dark grey-brown solution is the Grignard reagent.

Step 2: Reaction with Ethylene Oxide

-

Cooling: Cool the freshly prepared Grignard solution to 0 °C in an ice-water bath.

-

Addition of Ethylene Oxide: Ethylene oxide (1.1 to 1.5 eq.), pre-condensed and dissolved in cold, anhydrous ether/THF, is added slowly to the stirred Grignard solution, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

Work-up: Cool the reaction mixture again to 0 °C and quench it by slow, careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Data Summary

| Parameter | Value/Condition | Rationale |

| Starting Material | 2-(Methoxymethyl)benzyl bromide | Higher reactivity than chloride. |

| Electrophile | Ethylene Oxide | Direct two-carbon extension. |

| Solvent | Anhydrous THF or Diethyl Ether | Stabilizes Grignard reagent; must be dry. |

| Key Side Reaction | Wurtz Coupling | Minimized by slow addition and dilute conditions. |

| Typical Yield | 50-70% | Highly dependent on the efficiency of Grignard formation. |

Route B: Wittig Olefination & Hydroboration-Oxidation

This two-step sequence offers a robust alternative, particularly if the corresponding aldehyde is more readily available than the benzyl halide. It involves the conversion of an aldehyde to a terminal alkene, followed by an anti-Markovnikov hydration.

Principle and Mechanism

Step 1: The Wittig Reaction

The Wittig reaction transforms a carbonyl group into an alkene by reacting an aldehyde or ketone with a phosphorus ylide (a Wittig reagent).[9][10] The reaction is initiated by preparing the ylide, typically by deprotonating a phosphonium salt with a strong base.[10][11] For synthesizing a terminal alkene, methyltriphenylphosphonium bromide is treated with a base like n-butyllithium (n-BuLi) to generate methylenetriphenylphosphorane (Ph₃P=CH₂).

The mechanism involves the nucleophilic attack of the ylide's carbon on the electrophilic carbonyl carbon.[9][12] This is widely believed to proceed via a concerted [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate.[9][13] This intermediate then collapses, driven by the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide, to yield the desired alkene.[9][13]

Caption: Mechanism of the Wittig Reaction.

Step 2: Hydroboration-Oxidation

This is a two-step reaction that converts an alkene into an alcohol.[14] It is characterized by its anti-Markovnikov regioselectivity, meaning the hydroxyl group adds to the less substituted carbon of the double bond.[14][15]

In the first step (hydroboration), borane (BH₃), often used as a complex with THF (BH₃·THF), adds across the double bond. The boron atom adds to the less sterically hindered terminal carbon, and a hydride adds to the more substituted internal carbon.[16][17] This process is a stereospecific syn-addition, where both the boron and hydrogen add to the same face of the double bond.[14][16][18] In the second step (oxidation), the resulting trialkylborane is treated with hydrogen peroxide and a base (e.g., NaOH). This replaces the carbon-boron bond with a carbon-oxygen bond with retention of stereochemistry, yielding the primary alcohol.[15][18]

Experimental Protocol

Step 1: Synthesis of 2-(Methoxymethyl)styrene via Wittig Reaction

-

Ylide Preparation: In a flame-dried, nitrogen-purged flask, suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous THF. Cool the suspension to 0 °C and add n-butyllithium (1.05 eq.) dropwise. The formation of the orange-red ylide will be observed. Stir the mixture at this temperature for 30 minutes.

-

Reaction: Add a solution of 2-(methoxymethyl)benzaldehyde (1.0 eq.) in anhydrous THF dropwise to the ylide solution at 0 °C.

-

Completion: After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the aldehyde is consumed.

-

Work-up: Quench the reaction with water. Extract the mixture with diethyl ether (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purification: The triphenylphosphine oxide byproduct can be partially removed by precipitation from a nonpolar solvent like hexanes. Further purification of the resulting liquid by flash chromatography will yield pure 2-(methoxymethyl)styrene.

Step 2: via Hydroboration-Oxidation

-

Hydroboration: In a flame-dried, nitrogen-purged flask, dissolve 2-(methoxymethyl)styrene (1.0 eq.) in anhydrous THF. Cool the solution to 0 °C. Add a solution of borane-THF complex (BH₃·THF, 1.0 M in THF, approx. 0.4 eq.) dropwise, ensuring the temperature remains below 5 °C.

-

Completion of Borane Addition: After the addition, allow the mixture to stir at room temperature for 2-3 hours.

-

Oxidation: Cool the reaction mixture back to 0 °C. Slowly and carefully add aqueous sodium hydroxide solution (e.g., 3M NaOH, 3 eq.), followed by the very slow, dropwise addition of hydrogen peroxide (30% aqueous solution, 3 eq.), keeping the internal temperature below 20 °C.

-

Heating: After the addition is complete, heat the mixture to 50 °C for 1 hour to ensure complete oxidation.

-

Work-up: Cool to room temperature and separate the layers. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the target alcohol.

Data Summary

| Parameter | Value/Condition | Rationale |

| Starting Material | 2-(Methoxymethyl)benzaldehyde | Commercially available aldehyde. |

| Key Reactions | Wittig Olefination, Hydroboration-Oxidation | Reliable and high-yielding standard transformations. |

| Regioselectivity | Anti-Markovnikov | Hydroboration ensures formation of the primary alcohol. |

| Key Byproduct | Triphenylphosphine Oxide | Can complicate purification but is manageable. |

| Typical Overall Yield | 65-80% | Generally high yields for both steps. |

Comparative Analysis of Synthetic Routes

Choosing a synthetic route depends on various factors including cost, scale, safety, and available equipment.

| Feature | Route A: Grignard Reaction | Route B: Wittig & Hydroboration |

| Starting Material | 2-(Methoxymethyl)benzyl bromide | 2-(Methoxymethyl)benzaldehyde |

| Number of Steps | 1 (from Grignard reagent) | 2 |

| Overall Yield | Moderate (50-70%) | Good to Excellent (65-80%) |

| Scalability | Moderate; Wurtz coupling can be an issue. | Excellent; both reactions are highly scalable. |

| Key Reagents | Magnesium, Ethylene Oxide | n-BuLi, Phosphonium Salt, BH₃·THF, H₂O₂ |

| Safety Concerns | Flammable ethers, pyrophoric Grignard reagent, toxic ethylene oxide. | Pyrophoric n-BuLi, flammable ethers, corrosive H₂O₂/NaOH. |

| Primary Advantage | High atom economy, directness. | High reliability, excellent yields, avoids problematic benzyl Grignards. |

| Primary Disadvantage | Prone to Wurtz coupling side reactions. | Two-step process, generates stoichiometric phosphine oxide waste. |

Conclusion and Recommendation

Both the Grignard-epoxide pathway and the Wittig-hydroboration sequence are effective and viable methods for the synthesis of this compound.

-

For reliability and higher overall yield, especially on a laboratory scale, Route B (Wittig & Hydroboration) is recommended. The reactions are well-understood, high-yielding, and generally cleaner, despite being a two-step process and generating significant byproduct.

-

Route A (Grignard) offers a more direct and atom-economical approach. It may be preferable if the starting benzyl bromide is readily available and if the synthesis is optimized to minimize the problematic Wurtz coupling, making it potentially more suitable for larger-scale production where process efficiency is paramount.

The choice ultimately rests with the researcher, who must weigh the availability of starting materials, desired scale, and tolerance for specific reaction conditions and purification challenges. This guide provides the foundational knowledge and practical protocols to confidently execute either synthesis.

References

-

BYJU'S. Grignard Reaction Mechanism. [Link]

-

Study.com. The Grignard Reaction | Synthesis, Mechanism & Examples. [Link]

-

NROChemistry. Wittig Reaction: Mechanism and Examples. [Link]

-

Wikipedia. Hydroboration–oxidation reaction. [Link]

-

Organic Chemistry Portal. Wittig Reaction. [Link]

-

Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

-

Chemistry Steps. The Grignard Reaction Mechanism. [Link]

-

Organic Chemistry Portal. Grignard Reaction. [Link]

-

Chemistry Steps. Wittig Reaction - Examples and Mechanism. [Link]

-

Lumen Learning. 20.4. The Wittig reaction | Organic Chemistry II. [Link]

-

Chemistry Steps. Hydroboration Oxidation of Alkenes. [Link]

-

Chemistry LibreTexts. 10.13: Hydroboration–Oxidation. [Link]

-

Master Organic Chemistry. Hydroboration Oxidation of Alkenes. [Link]

-

ResearchGate. Solvent screening of benzyl bromide Grignard reaction | Download Table. [Link]

-

Wikipedia. Wittig reaction. [Link]

-

Chemistry Stack Exchange. Wittig reaction with benzaldehyde. [Link]

-

PubChem. 2-(Methoxymethyl)benzaldehyde. [Link]

-

YouTube. Hydroboration–Oxidation of Styrene. [Link]

-

XMB Forum. Quick and partial report on benzyl bromide synthesis. [Link]

-

Reddit. Grignard reaction solidified : r/Chempros. [Link]

-

Redalyc. HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES; THE ORGANIC CHEMISTRY NOTEBOOK, Nº 15. [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. 格氏试剂 [sigmaaldrich.com]

- 3. The Grignard Reaction | Synthesis, Mechanism & Examples | Study.com [study.com]

- 4. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. leah4sci.com [leah4sci.com]

- 6. Sciencemadness Discussion Board - Quick and partial report on benzyl bromide synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 11. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 12. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]

- 13. Wittig Reaction [organic-chemistry.org]

- 14. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. m.youtube.com [m.youtube.com]

- 18. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to 2-(2-(Methoxymethyl)phenyl)ethanol: Synthesis, Properties, and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and predicted spectroscopic data for the novel compound 2-(2-(methoxymethyl)phenyl)ethanol. As a molecule with potential applications in medicinal chemistry and materials science, this document serves as a foundational resource for researchers interested in its synthesis and characterization. Due to the limited availability of experimental data for this specific compound, this guide leverages established chemical principles and analogous data from structurally related molecules to provide a robust theoretical framework.

Introduction

This compound is an aromatic alcohol featuring a phenylethanol backbone with a methoxymethyl substituent at the ortho position of the phenyl ring. This unique substitution pattern is anticipated to confer specific physicochemical and biological properties, making it a target of interest for applications in drug discovery as a building block for more complex molecules and in materials science as a monomer or specialty chemical. The presence of both a hydroxyl group and an ether linkage offers multiple points for further chemical modification. This guide details a plausible synthetic pathway, predicts its key chemical and physical properties, and provides an in-depth analysis of its expected spectroscopic signatures.

Proposed Synthesis

A robust and efficient synthesis of this compound can be envisioned through a multi-step pathway commencing with readily available starting materials. The key steps involve the formation of a Grignard reagent and its subsequent reaction with ethylene oxide.[1][2]

Synthetic Pathway Overview

The proposed synthesis is outlined below. The pathway begins with the bromination of 2-methylanisole, followed by the formation of a Grignard reagent, and finally, reaction with ethylene oxide to yield the target compound.

Sources

Spectroscopic Elucidation of 2-(2-(Methoxymethyl)phenyl)ethanol: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(2-(Methoxymethyl)phenyl)ethanol. In the absence of publicly available experimental spectra for this specific compound, this document serves as an in-depth predictive guide for researchers, scientists, and professionals in drug development. It outlines the theoretical underpinnings and practical methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predicted spectral characteristics are detailed and analyzed to illustrate how they would unequivocally confirm the molecular structure of the target compound.

Introduction: The Imperative of Spectroscopic Analysis in Molecular Characterization

In the realm of chemical and pharmaceutical sciences, the unambiguous determination of a molecule's structure is a cornerstone of research and development. Spectroscopic techniques are the principal tools employed for this purpose, each providing a unique piece of the structural puzzle. For a molecule like this compound, with its distinct functional groups—a primary alcohol, an ether, and an ortho-disubstituted aromatic ring—a multi-faceted spectroscopic approach is essential for complete characterization.

This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and MS data for this compound. The subsequent sections will not only present the expected data but also elucidate the rationale behind these predictions, grounded in established principles of spectroscopy and data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.2-7.4 | Multiplet | 4H | Ar-H | Aromatic protons in an ortho-disubstituted ring typically appear as a complex multiplet. |

| ~4.5 | Singlet | 2H | Ar-CH₂ -O | Benzylic protons adjacent to an oxygen atom are deshielded. |

| ~3.8 | Triplet | 2H | O-CH₂ -CH₂-Ar | Protons on a carbon adjacent to an alcohol oxygen. |

| ~3.4 | Singlet | 3H | O-CH₃ | Protons of a methoxy group. |

| ~2.9 | Triplet | 2H | HO-CH₂-CH₂ -Ar | Protons on a carbon adjacent to the aromatic ring. |

| ~2.0 (broad) | Singlet | 1H | OH | The chemical shift of hydroxyl protons can vary and they often appear as a broad singlet. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum indicates the number of different carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~138 | C -CH₂ (Aromatic) | Quaternary aromatic carbon attached to the ethyl group. |

| ~136 | C -CH₂OCH₃ (Aromatic) | Quaternary aromatic carbon attached to the methoxymethyl group. |

| ~130 | Ar-C H | Aromatic methine carbon. |

| ~129 | Ar-C H | Aromatic methine carbon. |

| ~128 | Ar-C H | Aromatic methine carbon. |

| ~127 | Ar-C H | Aromatic methine carbon. |

| ~73 | Ar-C H₂-O | Benzylic carbon adjacent to an ether oxygen. |

| ~62 | HO-C H₂- | Carbon bearing the hydroxyl group. |

| ~58 | O-C H₃ | Methoxy carbon. |

| ~38 | -CH₂-C H₂-Ar | Carbon adjacent to the aromatic ring. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule, as different bonds absorb infrared radiation at characteristic frequencies.

Experimental Protocol for IR Data Acquisition

Caption: Workflow for IR spectroscopy using an ATR accessory.

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3600-3200 (broad) | O-H stretch | Alcohol | The broadness is due to hydrogen bonding.[1] |

| 3100-3000 | C-H stretch | Aromatic | Characteristic of C-H bonds on a benzene ring. |

| 2950-2850 | C-H stretch | Aliphatic | For the CH₂ and CH₃ groups. |

| 1600 & 1475 | C=C stretch | Aromatic | Skeletal vibrations of the benzene ring. |

| ~1250 and 1050 | C-O stretch | Phenyl alkyl ether | Phenyl alkyl ethers typically show two C-O stretching bands.[2] |

| ~1100 | C-O stretch | Alcohol | Characteristic stretching vibration of the C-O bond in an alcohol.[1] |

| ~750 | C-H bend (out-of-plane) | Ortho-disubstituted aromatic | The position of this strong band is indicative of the substitution pattern on the benzene ring. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation pattern, offers valuable clues about its structure.

Experimental Protocol for MS Data Acquisition

Sources

CAS number for 2-(2-(Methoxymethyl)phenyl)ethanol

An In-Depth Technical Guide to 2-(2-(Methoxymethyl)phenyl)ethanol

Prepared by a Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a unique aromatic alcohol. Addressed to researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, characterization, and potential applications, emphasizing the principles of scientific integrity and practical, field-proven insights.

Introduction and Compound Identification

This compound is an organic compound featuring a phenylethanol core with a methoxymethyl substituent at the ortho position of the benzene ring. It is important to distinguish this compound from its more common isomer, 2-methoxy-2-phenylethanol (CAS RN: 2979-22-8), where the methoxy group is attached directly to the benzylic carbon.[1][2][3][4][5] The distinct placement of the methoxymethyl group in the target compound of this guide is anticipated to confer unique physicochemical and pharmacological properties.

Physicochemical Properties

The following table summarizes the predicted and known properties of this compound and its close relatives. These values are essential for designing experimental conditions for its synthesis, purification, and application.

| Property | This compound (Predicted) | 2-Methoxy-2-phenylethanol (Known) | 2-Phenylethanol (Known) |

| CAS Number | Not readily available | 2979-22-8[1][2][3][4][5] | 60-12-8[6] |

| Molecular Formula | C10H14O2 | C9H12O2[1][2][3] | C8H10O[6] |

| Molecular Weight | 166.22 g/mol | 152.19 g/mol [1] | 122.17 g/mol [6] |

| Boiling Point | > 240 °C (estimated) | 237 °C[1][4] | 219-221 °C[7] |

| Density | ~1.05 g/mL (estimated) | 1.061 g/mL at 25 °C[1][4] | 1.020 g/mL at 20 °C[7] |

| Refractive Index | ~1.52 (estimated) | n20/D 1.519[1][4] | n20/D 1.5317[7] |

| Solubility | Soluble in most organic solvents | Miscible with chloroform[7] | Slightly soluble in water; miscible with most organic solvents[6] |

Proposed Synthesis of this compound

The synthesis of this compound can be approached through a multi-step pathway, beginning with a commercially available starting material. The causality behind the choice of reagents and reaction conditions is explained to ensure reproducibility and understanding.

Overall Synthetic Scheme

Caption: Proposed multi-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-(Chloromethyl)-2-methylbenzene

-

To a solution of 2-methylbenzyl alcohol (1.0 eq) in pyridine (2.0 eq) at 0 °C, add thionyl chloride (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract with diethyl ether.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Causality: Thionyl chloride in the presence of a base like pyridine is a standard and effective method for converting primary alcohols to alkyl chlorides with minimal side reactions.

Step 2: Synthesis of 1-(Methoxymethyl)-2-methylbenzene

-

Prepare a solution of sodium methoxide by dissolving sodium metal (1.1 eq) in anhydrous methanol.

-

To this solution, add 1-(chloromethyl)-2-methylbenzene (1.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux for 6 hours.

-

Cool the reaction and remove the methanol under reduced pressure.

-

Partition the residue between water and diethyl ether.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to afford the product.

Causality: A Williamson ether synthesis is employed here, where the alkoxide (methoxide) displaces the chloride in an SN2 reaction to form the desired ether.

Step 3: Synthesis of 1-(Bromomethyl)-2-(methoxymethyl)benzene

-

To a solution of 1-(methoxymethyl)-2-methylbenzene (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of benzoyl peroxide.

-

Reflux the mixture under irradiation with a UV lamp for 4 hours.

-

Cool the reaction mixture and filter to remove succinimide.

-

Wash the filtrate with water and brine, then dry over anhydrous calcium chloride.

-

Concentrate the solvent to yield the crude benzylic bromide.

Causality: Free-radical bromination using NBS and a radical initiator is a selective method for brominating the benzylic position while leaving the ether and aromatic ring intact.

Step 4: Synthesis of 2-(2-(Methoxymethyl)phenyl)acetonitrile

-

Dissolve 1-(bromomethyl)-2-(methoxymethyl)benzene (1.0 eq) in dimethyl sulfoxide (DMSO).

-

Add sodium cyanide (1.2 eq) portion-wise, maintaining the temperature below 30 °C.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.

Causality: The cyanide ion is a good nucleophile that displaces the bromide to form a nitrile, which extends the carbon chain by one.

Step 5: Synthesis of 2-(2-(Methoxymethyl)phenyl)acetic acid

-

To 2-(2-(methoxymethyl)phenyl)acetonitrile (1.0 eq), add a mixture of sulfuric acid and water (1:1 v/v).

-

Heat the mixture to reflux for 8 hours until the evolution of ammonia ceases.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.

Causality: Acid-catalyzed hydrolysis of the nitrile first forms an amide, which is then further hydrolyzed to the corresponding carboxylic acid.

Step 6: Synthesis of this compound

-

To a suspension of lithium aluminum hydride (LiAlH4, 1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 2-(2-(methoxymethyl)phenyl)acetic acid (1.0 eq) in THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4 hours.

-

Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then more water.

-

Filter the resulting aluminum salts and wash the filter cake with THF.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality: LiAlH4 is a powerful reducing agent capable of reducing carboxylic acids directly to primary alcohols.

Analytical Characterization and Validation

The successful synthesis of this compound must be confirmed through a series of analytical techniques. This self-validating system ensures the identity and purity of the final compound.

Analytical Workflow

Caption: Workflow for the purification and characterization of this compound.

Expected Spectroscopic Data

-

¹H NMR: Expected signals would include a singlet for the methoxy protons (~3.3 ppm), a singlet for the benzylic protons of the methoxymethyl group (~4.5 ppm), a triplet for the methylene group adjacent to the hydroxyl group (~3.8 ppm), a triplet for the other methylene group (~2.9 ppm), and multiplets in the aromatic region (7.1-7.3 ppm).

-

¹³C NMR: Characteristic peaks would be observed for the methoxy carbon, the benzylic carbon of the methoxymethyl group, the two aliphatic carbons of the ethanol side chain, and the aromatic carbons.

-

IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group. C-O stretching bands would also be present.

-

Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z = 166.22.

Potential Applications in Research and Development

While specific applications for this compound are not documented, its structure suggests several areas of potential utility:

-

Building Block in Organic Synthesis: The primary alcohol functionality can be further modified to introduce other functional groups, making it a useful intermediate in the synthesis of more complex molecules.

-

Pharmaceutical Research: The phenylethanol scaffold is present in a number of biologically active compounds. The introduction of the methoxymethyl group could modulate the pharmacokinetic and pharmacodynamic properties of parent compounds.

-

Materials Science: Aromatic alcohols can be used as monomers or additives in the development of new polymers and other materials.

The parent compound, 2-phenylethanol, has known applications as a fragrance, antimicrobial agent, and preservative.[8][9][10][11] It is also a key flavor component in various foods and beverages.[9] Research into this compound could explore whether the ortho-methoxymethyl substitution enhances or modifies these properties.

Safety and Handling

No specific toxicity data is available for this compound. Therefore, it should be handled with the standard precautions for a new chemical entity. Based on the safety information for its isomer, 2-methoxy-2-phenylethanol, it may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide has provided a comprehensive framework for the synthesis, characterization, and potential application of this compound. By offering a detailed, scientifically-grounded protocol and a clear analytical validation workflow, this document serves as a valuable resource for researchers and drug development professionals seeking to explore the properties and utility of this novel compound. The insights provided are intended to empower further research and innovation in the chemical and pharmaceutical sciences.

References

-

LookChem. 2-Methoxy-2-phenylethanol. [Link]

-

PubChem. 2-Methoxy-1-phenylethan-1-ol. [Link]

-

SpectraBase. 2-Methoxy-2-phenyl-ethanol. [Link]

-

SpectraBase. 2-Methoxy-2-phenyl-ethanol - [13C NMR] - Spectrum. [Link]

-

Ataman Kimya. 2-PHENYLETHANOL. [Link]

-

Wikipedia. Phenethyl alcohol. [Link]

- Google Patents.

-

Academic Journals. Convergent preparation of 2-phenylethanol. [Link]

- Google Patents.

-

Global Market Insights. 4 major applications impacting the future of 2-phenylethanol industry. [Link]

-

MDPI. Biotechnological 2-Phenylethanol Production: Recent Developments. [Link]

Sources

- 1. 2-甲氧基-2-苯乙醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. lookchem.com [lookchem.com]

- 3. scbt.com [scbt.com]

- 4. 2-METHOXY-2-PHENYLETHANOL | 2979-22-8 [chemicalbook.com]

- 5. 2979-22-8 CAS MSDS (2-METHOXY-2-PHENYLETHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Phenethyl alcohol - Wikipedia [en.wikipedia.org]

- 7. atamankimya.com [atamankimya.com]

- 8. US6166269A - Process for the preparation of 2-phenyl ethanol - Google Patents [patents.google.com]

- 9. gminsights.com [gminsights.com]

- 10. mdpi.com [mdpi.com]

- 11. chemimpex.com [chemimpex.com]

The Multifaceted Therapeutic Potential of Phenylethanol Derivatives: A Technical Guide for Drug Discovery

Introduction: The Growing Significance of Phenylethanol Derivatives in Modern Medicine

Phenylethanol derivatives, a diverse class of naturally occurring and synthetic compounds, are attracting significant attention within the scientific community for their broad spectrum of biological activities.[1][2][3] These compounds, characterized by a phenylethanol backbone, are widely distributed in the plant kingdom and are integral components of many traditional medicines.[1][3] Their structural versatility, ranging from simple phenols to complex glycosides, allows for a wide array of interactions with biological systems, making them promising candidates for the development of novel therapeutics.[1] This guide provides an in-depth exploration of the significant biological activities of phenylethanol derivatives, focusing on their antioxidant, anti-inflammatory, neuroprotective, antimicrobial, and anticancer properties. We will delve into the underlying mechanisms of action, present relevant quantitative data, and provide detailed experimental protocols for their evaluation, offering a comprehensive resource for researchers and drug development professionals.

Part 1: Antioxidant and Anti-inflammatory Activities: Quenching the Flames of Cellular Damage

A hallmark of many phenylethanol derivatives is their potent antioxidant and anti-inflammatory capacity.[2][3][4] This dual activity is crucial in combating a multitude of pathological conditions, as oxidative stress and inflammation are often intertwined and contribute to the onset and progression of numerous diseases.

Mechanism of Action: A Two-Pronged Defense

The antioxidant effects of phenylethanol derivatives are primarily attributed to their ability to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage to vital cellular components like DNA, proteins, and lipids.[5] Phenylethanoid glycosides (PhGs), such as acteoside and poliumoside, have demonstrated significant free radical scavenging activity.[4] Their chemical structure, rich in phenolic hydroxyl groups, allows them to donate hydrogen atoms to neutralize reactive oxygen species (ROS).

Concurrently, these compounds exhibit potent anti-inflammatory properties by modulating key signaling pathways. Evidence suggests that they can inhibit the activity of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and suppress the production of inflammatory cytokines.[5] This modulation of the inflammatory cascade helps to mitigate chronic inflammation, a known driver of various diseases.

Experimental Protocol: DPPH Free Radical Scavenging Assay

A standard method to evaluate the antioxidant potential of phenylethanol derivatives is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Principle: DPPH is a stable free radical that exhibits a deep purple color. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH is reduced to a colorless or pale-yellow compound, diphenylpicrylhydrazine. The degree of discoloration, measured spectrophotometrically, is proportional to the scavenging activity of the test compound.

Step-by-Step Methodology:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Preparation of Test Samples: Dissolve the phenylethanol derivatives in methanol at various concentrations.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.[6]

-

Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Data Summary: Antioxidant Activity of Select Phenylethanol Derivatives

| Compound | IC50 (µg/mL) for DPPH Scavenging | Source |

| Acteoside | 8.5 | [4] |

| 2'-Acetylacteoside | 10.2 | [4] |

| Poliumoside | 6.3 | [4] |

| Brandioside | 5.8 | [4] |

| Trolox (Standard) | 7.2 | [4] |

Part 2: Neuroprotective Effects: Shielding the Central Nervous System

The potential of phenylethanol derivatives to protect neuronal cells from damage and degeneration is a rapidly advancing area of research.[7][8][9][10][11] This neuroprotective activity positions them as promising therapeutic leads for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.

Mechanism of Action: A Multi-Target Approach to Neuronal Health

Phenylethanoid glycosides (PhGs) have been shown to exert their neuroprotective effects through several mechanisms:

-

Antioxidant and Anti-apoptotic Pathways: PhGs like acteoside and isoacteoside can protect neuronal cells from glutamate-induced toxicity by reducing oxidative stress and inhibiting apoptosis.[7] They achieve this by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), and by modulating the Bcl-2/Bax protein ratio to prevent caspase-3 activation.[7]

-

Nrf2/ARE Pathway Activation: Several PhGs, including salidroside, acteoside, and echinacoside, can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway.[10] This pathway is a key regulator of cellular defense against oxidative stress. By promoting the nuclear translocation of Nrf2, these compounds upregulate the expression of protective enzymes like heme oxygenase-1 (HO-1).[10]

-

Protection Against Aβ and H₂O₂ Induced Injury: In in vitro models of Alzheimer's disease, PhGs have demonstrated the ability to protect PC12 cells from injury induced by β-amyloid peptide (Aβ) and hydrogen peroxide (H₂O₂).[8][9] They increase cell viability and reduce the release of lactate dehydrogenase (LDH) and malondialdehyde (MDA), which are markers of cell damage and lipid peroxidation.[8][9]

Experimental Workflow: Assessing Neuroprotection in PC12 Cells

Caption: Workflow for evaluating the neuroprotective effects of phenylethanol derivatives.

Step-by-Step Protocol: MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Methodology:

-

Cell Seeding: Seed PC12 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the phenylethanol derivative for a specified time (e.g., 2 hours).

-

Induction of Injury: Add the neurotoxic agent (e.g., 10 mM glutamate or 0.5 µM Aβ₁₋₄₂) and incubate for the desired period (e.g., 24-48 hours).[7][8][9]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Part 3: Antimicrobial Activity: Combating Pathogenic Microbes

Phenylethanol and its derivatives have long been recognized for their antimicrobial properties.[6][12][13] Their ability to inhibit the growth of a broad spectrum of bacteria and fungi makes them valuable for applications in pharmaceuticals, cosmetics, and food preservation.[12]

Mechanism of Action: Disrupting the Microbial Fortress

The primary antimicrobial mechanism of phenylethanol and its derivatives is the disruption of microbial cell membranes.[6][12] Their amphipathic nature allows them to insert into the lipid bilayer, leading to an increase in membrane fluidity and permeability.[6][12] This disruption of membrane integrity has several downstream consequences:

-

Leakage of Intracellular Components: The compromised membrane allows for the leakage of essential ions and metabolites, disrupting cellular homeostasis.[6]

-

Inhibition of Macromolecular Synthesis: As a secondary effect of membrane disruption, the synthesis of DNA, RNA, and proteins is inhibited.[6][12]

The antimicrobial efficacy of these compounds is influenced by their structural features, such as hydrophobicity and the presence of specific functional groups.[12] For instance, halogenated phenylethanol derivatives can exhibit enhanced antimicrobial activity due to altered lipophilicity and electronic properties.[14]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC values.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., E. coli) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilutions: Prepare a two-fold serial dilution of the phenylethanol derivative in the broth in a 96-well microtiter plate.

-

Inoculation: Add an equal volume of the microbial inoculum to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[14]

Data Summary: Bacteriostatic Activity against E. coli

| Compound | MIC₅₀ (mM) | Source |

| 2-Phenylethanol (PEA) | ~15 | [12][15] |

| Phenylacetic acid | ~20 | [12] |

| Methyl phenylacetate | ~6.3 | [12] |

| Tyrosol | ~30 | [6] |

| Phenyllactic acid | ~45 | [6] |

Part 4: Anticancer Potential: A New Frontier in Oncology

Emerging evidence highlights the potential of phenylethanol derivatives as anticancer agents.[16][17][18] Their ability to selectively target cancer cells and modulate the tumor microenvironment offers a promising avenue for the development of novel cancer therapies.

Mechanism of Action: Inducing Cancer Cell Demise

Phenylethanol derivatives exert their anticancer effects through various mechanisms, including:

-

Induction of Apoptosis: Phenylethanoid glycosides from Cistanche tubulosa (CPhGs) have been shown to induce apoptosis in hepatocellular carcinoma cells.[18] They upregulate the expression of key apoptotic proteins such as cleaved-caspase 3 and cleaved-PARP.[18]

-

Modulation of the Tumor Microenvironment: CPhGs can improve the hypoxic tumor microenvironment by downregulating the expression of hypoxia-inducible factor 1α (HIF-1α).[16] This can enhance the efficacy of conventional chemotherapeutic agents like oxaliplatin.[16]

-

Inhibition of Cancer Cell Migration and Invasion: By targeting pathways like HIF-1α, CPhGs can suppress the epithelial-mesenchymal transition (EMT), a process critical for cancer cell metastasis.[16]

-

Induction of Autophagic Cell Death: In some cancer models, CPhGs have been observed to induce autophagic cell death, providing an alternative mechanism for eliminating cancer cells.[18]

Signaling Pathway: CPhGs in Liver Cancer

Caption: Proposed mechanism of CPhGs in inhibiting liver cancer progression.

Conclusion: A Promising Future for Phenylethanol Derivatives in Drug Development

This technical guide has provided a comprehensive overview of the significant biological activities of phenylethanol derivatives. Their multifaceted potential, spanning from antioxidant and anti-inflammatory to neuroprotective, antimicrobial, and anticancer effects, underscores their importance as a valuable source of lead compounds for drug discovery. The elucidation of their mechanisms of action, coupled with the development of robust experimental protocols for their evaluation, will undoubtedly accelerate their translation from the laboratory to the clinic. Further research focusing on structure-activity relationships, bioavailability, and in vivo efficacy is warranted to fully unlock the therapeutic promise of this remarkable class of compounds.

References

-

Antioxidant activity of phenylethanoid glycosides on glutamate-induced neurotoxicity. (Source: Taylor & Francis Online, URL: [Link])

-

Neuroprotective effects of phenylethanoid glycosides in an in vitro model of Alzheimer's disease. (Source: PubMed, URL: [Link])

-

Neuroprotective effects of phenylethanoid glycosides in an in vitro model of Alzheimer's disease. (Source: PMC - PubMed Central, URL: [Link])

-

Neuroprotective Effects of Four Phenylethanoid Glycosides on H₂O₂-Induced Apoptosis on PC12 Cells via the Nrf2/ARE Pathway. (Source: MDPI, URL: [Link])

-

Neuroprotective effects of phenylethanoid glycosides from Cistanches salsa against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced dopaminergic toxicity in C57 mice. (Source: PubMed, URL: [Link])

-

Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics. (Source: PMC - NIH, URL: [Link])

-

The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. (Source: PMC - NIH, URL: [Link])

-

Therapeutic potential of phenylethanoid glycosides: A systematic review. (Source: PubMed, URL: [Link])

-

Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics. (Source: PubMed, URL: [Link])

-

Phenylethyl Alcohol-Based Polymeric Nanogels Obtained Through Polymerization-Induced Self-Assembly Toward Achieving Broad-Spectrum Antibacterial Activity. (Source: MDPI, URL: [Link])

-

Synthesis of new N-acryl-1-amino-2-phenylethanol and N-acyl-1-amino-3-aryloxypropanols and evaluation of their antihyperlipidemic, LDL-oxidation and antioxidant activity. (Source: PubMed, URL: [Link])

-

Antioxidant and Anti-Inflammatory Activity of Combined Phycocyanin and Palmitoylethanolamide in Human Lung and Prostate Epithelial Cells. (Source: MDPI, URL: [Link])

-

Antioxidant activity of phenylethanoid glycosides from Brandisia hancei. (Source: PubMed, URL: [Link])

-

Phenylethanol glycosides from Herba Cistanche improve the hypoxic tumor microenvironment and enhance the effects of oxaliplatin via the HIF-1α signaling pathway. (Source: PMC - NIH, URL: [Link])

-

Enantioselective synthesis of (S)-1-phenylethanol, a precursor to low-molecular-weight bioregulators. (Source: ResearchGate, URL: [Link])

-

Antityrosinase and antimicrobial activities of 2-phenylethanol, 2-phenylacetaldehyde and 2-phenylacetic acid. (Source: ResearchGate, URL: [Link])

-

Novel phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives as potential anticancer agents. (Source: PMC - NIH, URL: [Link])

-

Novel fungicidal phenylethanol derivatives linking a trifluoromethyl pyrazole pharmacophore: design, synthesis, crystal structure, and biology evaluation. (Source: New Journal of Chemistry (RSC Publishing), URL: [Link])

-

Effect of PhenylEthanol Glycosides from Cistanche Tubulosa on Autophagy and Apoptosis in H22 Tumor-Bearing Mice. (Source: PMC - NIH, URL: [Link])

-

Synthesis of optically active 1-phenylethanol analogs from terminal... (Source: ResearchGate, URL: [Link])

-

Efficient Synthesis of Phenylacetate and 2‐Phenylethanol by Modular Cascade Biocatalysis. (Source: ResearchGate, URL: [Link])

-

The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. (Source: PubMed Central, URL: [Link])

-

Discovery of Novel Furan-type Phenylahistin Derivatives for Anticancer through P53-Mediated Mitochondrial Apoptosis and Microtubule Inhibition. (Source: ResearchGate, URL: [Link])

-

2-Phenylethanol. (Source: PubChem - NIH, URL: [Link])

Sources

- 1. Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic potential of phenylethanoid glycosides: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antioxidant activity of phenylethanoid glycosides from Brandisia hancei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antioxidant and Anti-Inflammatory Activity of Combined Phycocyanin and Palmitoylethanolamide in Human Lung and Prostate Epithelial Cells [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Antioxidant activity of phenylethanoid glycosides on glutamate-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroprotective effects of phenylethanoid glycosides in an in vitro model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroprotective effects of phenylethanoid glycosides in an in vitro model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuroprotective Effects of Four Phenylethanoid Glycosides on H2O2-Induced Apoptosis on PC12 Cells via the Nrf2/ARE Pathway [mdpi.com]

- 11. Neuroprotective effects of phenylethanoid glycosides from Cistanches salsa against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced dopaminergic toxicity in C57 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Phenylethanol glycosides from Herba Cistanche improve the hypoxic tumor microenvironment and enhance the effects of oxaliplatin via the HIF-1α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effect of PhenylEthanol Glycosides from Cistanche Tubulosa on Autophagy and Apoptosis in H22 Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Prediction of 2-(2-(Methoxymethyl)phenyl)ethanol Bioactivity

Audience: Researchers, scientists, and drug development professionals.

Foreword: Embracing the Digital Frontier in Drug Discovery

In the landscape of modern pharmaceutical research, the convergence of computational power and biological understanding has catalyzed a paradigm shift. In silico methodologies are no longer a niche approach but a cornerstone of efficient and innovative drug discovery.[1] These computational techniques empower us to predict the biological activity of novel chemical entities, scrutinize their mechanisms of action, and evaluate their potential as therapeutic agents, all before the synthesis of a single molecule. This guide offers a comprehensive technical walkthrough of the core in silico strategies for predicting the bioactivity of a specific small molecule: 2-(2-(Methoxymethyl)phenyl)ethanol.

While the specific biological activities of this compound are not extensively documented, reports on similar structures, such as 2-(2-(hydroxymethyl)phenyl)ethanol derivatives, suggest potential antibacterial properties.[2] Embracing this lead, this whitepaper will navigate a hypothetical yet scientifically rigorous investigation into the antibacterial potential of this compound. We will journey through the entire computational drug discovery pipeline, from target identification to the prediction of pharmacokinetic properties. This document is crafted to provide both a strategic overview and a practical, step-by-step guide for researchers aiming to leverage these powerful predictive tools in their own work.

The Strategic Imperative: Target Identification and Validation

The foundation of any successful drug discovery campaign, whether in vitro or in silico, is the selection of a viable biological target.[3] The ideal target is a macromolecule, typically a protein, whose modulation can lead to a therapeutic effect. Given the reported antibacterial activity of analogous compounds, our hypothetical investigation will focus on a crucial bacterial target.

A Case for Penicillin-Binding Protein 2a (PBP2a) of MRSA

Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat due to its resistance to a broad spectrum of antibiotics.[4] A key mechanism of this resistance is the expression of Penicillin-Binding Protein 2a (PBP2a), which is encoded by the mecA gene. PBP2a is a transpeptidase that is essential for the synthesis of the bacterial cell wall, and it exhibits low affinity for most β-lactam antibiotics.[5] This makes PBP2a an attractive target for novel antibacterial agents. For the purpose of this guide, we will hypothesize that this compound may act as an inhibitor of PBP2a.

Sourcing the Target Structure

A prerequisite for structure-based drug design is a high-resolution 3D structure of the target protein. The Protein Data Bank (PDB) is the primary repository for such data. For our investigation, we will utilize the crystal structure of S. aureus PBP2a.

Foundational Preparations: Readying the Ligand and Receptor

The accuracy of in silico predictions is highly dependent on the quality of the input structures. Therefore, meticulous preparation of both the ligand (this compound) and the receptor (PBP2a) is a critical first step.

Ligand Preparation Protocol

-

Structure Acquisition: The 2D structure of this compound can be drawn using chemical drawing software such as ChemDraw or sourced from databases like PubChem if available. For this guide, we will assume the structure is drawn and then converted to a 3D format.

-

Energy Minimization: The initial 3D structure of the ligand is often not in its lowest energy conformation. An energy minimization procedure using a suitable force field (e.g., MMFF94) is applied to obtain a more stable and realistic conformation.

-

File Format Conversion: The prepared ligand structure is saved in a format compatible with docking software, such as the .pdbqt format for AutoDock Vina.

Receptor Preparation Protocol

-

Structure Retrieval: The 3D crystal structure of PBP2a is downloaded from the Protein Data Bank.

-

Structural Clean-up: The raw PDB file often contains non-essential molecules such as water, co-factors, and co-crystallized ligands. These are typically removed to create a clean receptor structure.

-

Protonation and Charge Assignment: Hydrogen atoms are added to the protein structure, and appropriate charges are assigned to the amino acid residues.

-

File Format Conversion: The prepared receptor is also converted to the .pdbqt format for use in docking simulations.

Predicting Interactions: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] In our context, it will predict how this compound binds to the active site of PBP2a.

The Causality Behind Docking Choices

The choice of docking software and scoring function is critical. AutoDock Vina is a widely used open-source docking program known for its speed and accuracy. Its scoring function approximates the binding affinity in kcal/mol, providing a quantitative measure of the interaction strength.

Step-by-Step Molecular Docking Workflow

-

Grid Box Definition: A grid box is defined around the active site of PBP2a. This box specifies the search space for the ligand during the docking simulation. The dimensions and center of the grid box are crucial parameters that need to be carefully set.

-

Running the Docking Simulation: The prepared ligand and receptor files, along with the grid box parameters, are used as input for the docking software. The software then explores various possible binding poses of the ligand within the active site.

-

Analysis of Docking Results: The output of the docking simulation includes the binding affinity scores and the predicted binding poses. The pose with the lowest binding energy is typically considered the most favorable.

-

Visualization of Interactions: The predicted binding pose is visualized to analyze the interactions between the ligand and the amino acid residues in the active site. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Hypothetical Docking Results

For the purpose of this guide, let's assume the molecular docking of this compound against PBP2a yields the following results:

| Parameter | Value |

| Binding Affinity | -7.5 kcal/mol |

| Key Interacting Residues | SER403, LYS406, TYR446 |

| Types of Interactions | Hydrogen bond with SER403, Hydrophobic interactions with TYR446 |

Building a Blueprint for Activity: Pharmacophore Modeling

A pharmacophore is an abstract representation of the molecular features that are essential for a drug's biological activity.[7] Pharmacophore modeling can be used to identify new compounds that fit this "blueprint" and are therefore likely to be active.

Ligand-Based Pharmacophore Model Generation

Based on the most stable docked pose of this compound, a pharmacophore model can be generated. This model will consist of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, arranged in a specific 3D orientation.

Workflow for Pharmacophore Modeling and Virtual Screening

-

Feature Identification: The key interaction points between the ligand and the receptor from the docking results are identified.

-

Model Generation: A pharmacophore model is generated based on these features.

-

Database Screening: This model is then used as a 3D query to screen large chemical databases (e.g., ZINC, ChEMBL) for other molecules that match the pharmacophore.[3][8]

-

Hit Identification: The molecules that fit the pharmacophore model are identified as "hits" and can be prioritized for further investigation.

Predicting Potency: Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[9] While we do not have a series of analogues for our lead compound, understanding the QSAR workflow is essential for lead optimization.

The QSAR Paradigm

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.[10]

General QSAR Workflow

-

Data Set Preparation: A dataset of compounds with known biological activities (e.g., IC50 values) is collected.

-

Descriptor Calculation: A large number of molecular descriptors (e.g., physicochemical, topological, and electronic) are calculated for each compound.

-

Model Building: A statistical model is built to correlate the descriptors with the biological activity. Various machine learning algorithms can be used for this purpose.[11]

-

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

-

Prediction: The validated model can then be used to predict the activity of new, untested compounds.

Assessing Drug-Likeness: ADMET Prediction

A potent compound is not necessarily a good drug. It must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[12] Predicting these properties early in the drug discovery process is crucial to avoid late-stage failures.

The Importance of Early ADMET Profiling

Early ADMET assessment helps in identifying compounds with potential pharmacokinetic or toxicity issues, allowing for their early elimination or modification.[13]

In Silico ADMET Prediction

Various online tools and computational models are available to predict a wide range of ADMET properties based on the chemical structure of a compound.[14]

Predicted ADMET Profile for this compound

The following table presents a hypothetical ADMET profile for our compound of interest, predicted using in silico methods.

| ADMET Property | Predicted Value | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |

| Caco-2 Permeability | Moderate | Moderate ability to cross the intestinal barrier. |

| Distribution | ||

| Blood-Brain Barrier Permeability | Low | Unlikely to cross into the central nervous system. |

| Plasma Protein Binding | Moderate | A significant fraction will be bound to plasma proteins. |

| Metabolism | ||

| CYP2D6 Inhibition | Non-inhibitor | Unlikely to interfere with the metabolism of other drugs. |

| Excretion | ||

| Renal Organic Cation Transporter | Substrate | Likely to be actively secreted by the kidneys. |

| Toxicity | ||

| AMES Mutagenicity | Non-mutagenic | Unlikely to be carcinogenic. |

| hERG Inhibition | Low risk | Low risk of causing cardiac arrhythmias. |

Synthesizing the Evidence: A Holistic View

The in silico investigation presented in this guide provides a multi-faceted prediction of the bioactivity of this compound. The molecular docking results suggest a plausible binding mode to the PBP2a active site with a good binding affinity. The pharmacophore model provides a template for discovering novel antibacterial agents. Finally, the ADMET predictions indicate a generally favorable drug-like profile.

It is imperative to understand that these are predictions and not experimental certainties. The true value of in silico methods lies in their ability to guide and prioritize experimental work.

The Path Forward: From Prediction to Validation

The insights gained from this computational analysis form a strong basis for the next phase of drug discovery: experimental validation. The immediate next steps would involve:

-

In Vitro Assays: Synthesizing this compound and testing its antibacterial activity against MRSA in vitro.

-

Enzymatic Assays: Directly measuring the inhibitory activity of the compound against purified PBP2a.

-

Lead Optimization: If the compound shows promising activity, its structure can be modified to improve its potency and pharmacokinetic properties, guided by the QSAR and docking models.

Conclusion

This technical guide has provided a comprehensive overview of the core in silico methodologies for predicting the bioactivity of a novel small molecule, using this compound as a hypothetical antibacterial agent. By integrating molecular docking, pharmacophore modeling, QSAR, and ADMET prediction, we can construct a detailed profile of a compound's potential as a drug candidate. These computational tools are indispensable in the modern drug discovery landscape, enabling a more rational, efficient, and cost-effective approach to the development of new medicines. The journey from a digital prediction to a life-saving therapeutic is long, but it begins with the foundational insights that these powerful in silico methods provide.

References

- Parabolic Drugs.

-

Macalino, S. J. Y., Gosu, V., Hong, S., & Choi, S. (2015). Computational Methods in Drug Discovery. Molecules, 20(11), 19857–19881. [Link]

-

Irwin, J. J., & Shoichet, B. K. (2005). ZINC--a free database of commercially available compounds for virtual screening. Journal of chemical information and modeling, 45(1), 177–182. [Link]

- Gasteiger, J., & Marsili, M. (1980). Iterative partial equalization of orbital electronegativity—a rapid access to atomic charges. Tetrahedron, 36(22), 3219-3228.

-

Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug design, development and therapy, 8, 2031–2049. [Link]

- Roy, K., Kar, S., & Das, R. N. (2015). Understanding the basics of QSAR for applications in pharmaceutical sciences and risk assessment. Academic Press.

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]

-

Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic acids research, 28(1), 235–242. [Link]

-

Gaulton, A., Bellis, L. J., Bento, A. P., Chambers, J., Davies, M., Hersey, A., Light, Y., McGlinchey, S., Michalovich, D., Al-Lazikani, B., & Overington, J. P. (2012). ChEMBL: a large-scale bioactivity database for drug discovery. Nucleic acids research, 40(Database issue), D1100–D1107. [Link]

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 42717. [Link]

-

Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3–26. [Link]

- Walsh Medical Media. (2023). Computational Approaches in Drug Discovery and Development.

- Neovarsity. (2024).

-

Pinzi, L., & Rastelli, G. (2019). Predicting Biological Activities through QSAR Analysis and Docking-based Scoring. Methods in molecular biology (Clifton, N.J.), 2053, 1–25. [Link]

- Deep Origin.

- KBbox. Small Molecule Docking.

- Spanish Drug Discovery Network. (2021). QSAR modelling for the prediction of pharmacokinetic and bioactivity properties of peptide-based drugs.

- Fiveable. ADMET prediction.

- Ekins, S., Mestres, J., & Testa, B. (2007). In silico pharmacology for drug discovery: applications to targets and beyond. British journal of pharmacology, 152(1), 21–37.

- Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239–1249.

- Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature reviews. Drug discovery, 3(11), 935–949.

-

JETIR. (2023). A REVIEW ON:MOLECULAR DOCKING OF ANTIBACTERIAL AGENT. [Link]

-

Hossain, M. U., Ahmad, F., & Hoque, M. M. (2013). Identification of potential targets in Staphylococcus aureus N315 using computer aided protein data analysis. Interdisciplinary Sciences: Computational Life Sciences, 5(1), 55-63. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. Bacterial protein targets. [Link]

-

SciSpace. (2012). QSAR classification model for antibacterial compounds and its use in virtual screening. [Link]

-

ACS Omega. (2018). Pharmacophore Modeling, Synthesis, and Antibacterial Evaluation of Chalcones and Derivatives. [Link]

-

Lee, H. C., & Bernstein, H. D. (2001). The targeting pathway of Escherichia coli presecretory and integral membrane proteins is specified by the hydrophobicity of the targeting signal. Proceedings of the National Academy of Sciences of the United States of America, 98(6), 3471–3476. [Link]

-

ACS Omega. (2024). Powerful Approach for New Drugs as Antibacterial Agents via Molecular Docking and In Vitro Studies of Some New Cyclic Imides and Quinazoline-2,5-diones. [Link]

-

Journal of Proteome Research. (2023). Mass Spectrometry-Based Analysis of Surface Proteins in Staphylococcus aureus Clinical Strains: Identification of Promising k-mer Targets for Diagnostics. [Link]

-

Frontiers. (2022). Molecular docking and proteomics reveals the synergistic antibacterial mechanism of theaflavin with β-lactam antibiotics against MRSA. [Link]

-

MDPI. (2024). Design and Synthesis of Pleuromutilin Derivatives as Antibacterial Agents Using Quantitative Structure–Activity Relationship Model. [Link]

-

MIT News. (2024). Protein study could help researchers develop new antibiotics. [Link]

-

Frontiers. (2018). Antibacterial Properties of Polyphenols: Characterization and QSAR (Quantitative Structure–Activity Relationship) Models. [Link]

-

PubMed. (2022). In silico toxicity prediction, molecular docking studies and in vitro validation of antibacterial potential of alkaloids from Eclipta alba in designing of novel antimicrobial therapeutic strategies. [Link]

-

PubMed. (2019). Antibacterial Activity and Molecular Docking Studies of a Selected Series of Hydroxy-3-arylcoumarins. [Link]

-

PubMed Central. (2020). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. [Link]

-

PubMed. (2023). In-Silico discovery of novel cephalosporin antibiotic conformers via ligand-based pharmacophore modelling and de novo molecular design. [Link]

-

ResearchGate. (2009). (PDF) Synthesis of 2-(2-(hydroxymethyl)phenyl)ethanol derivatives as Potential Antibacterial Agents. [Link]

-

PubMed Central. (2018). Synthesis, Antimicrobial Activity, and Molecular Docking Studies of Aminoguanidine Derivatives Containing an Acylhydrazone Moiety. [Link]

-

PubMed Central. (2023). The ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods. [Link]

-

bioRxiv. (2023). Predicting antimicrobial class specificity of small molecules using machine learning. [Link]

-

ChEMBL. Target: Escherichia coli (CHEMBL354). [Link]

-

Frontiers. (2022). ADMET profiling and molecular docking of potential antimicrobial peptides previously isolated from African catfish, Clarias gariepinus. [Link]

-

PubMed Central. (2011). Strategies to Optimize Protein Expression in E. coli. [Link]

-

Frontiers. (2018). In Silico, Molecular Docking and In Vitro Antimicrobial Activity of the Major Rapeseed Seed Storage Proteins. [Link]

-

PubMed Central. (2022). DFT, ADMET and Molecular Docking Investigations for the Antimicrobial Activity of 6,6′-Diamino-1,1′,3,3′-tetramethyl-5,5′-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H)-dione]. [Link]

-

Aurlide. (2023). How do you predict ADMET properties of drug candidates?. [Link]

-

Oxford Academic. (2019). Enhanced taxonomy annotation of antiviral activity data from ChEMBL. [Link]

-

PubMed. (2024). Exploring Antimicrobial Potency, ADMET, and Optimal Drug Target of a Non-ribosomal Peptide Sevadicin from Bacillus pumilus, through In Vitro Assay and Molecular Dynamics Simulation. [Link]

Sources